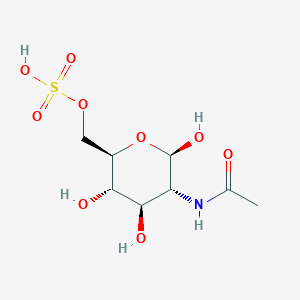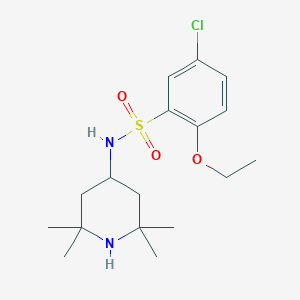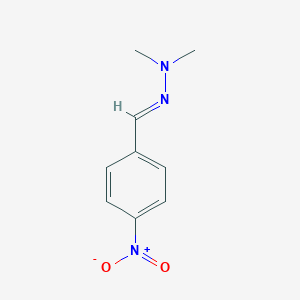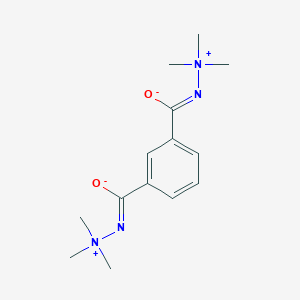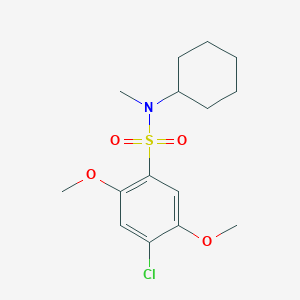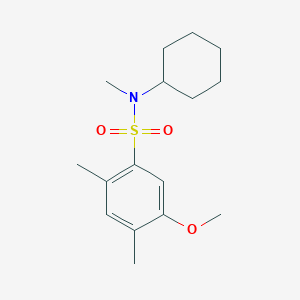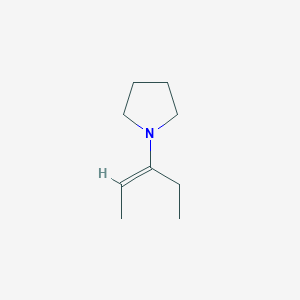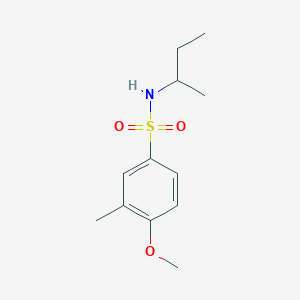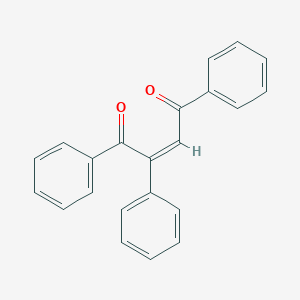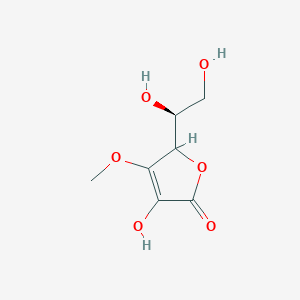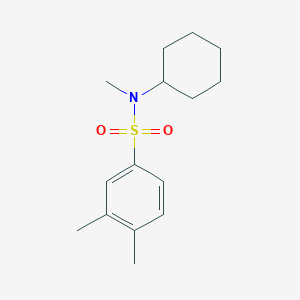
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide, also known as CYT387, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the inhibition of the Janus kinase (JAK) signaling pathway. JAKs are enzymes that play a crucial role in the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAKs, N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines and suppress the activity of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also suppresses the activity of immune cells such as T cells and B cells, thereby reducing inflammation and immune-mediated damage.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. However, the compound has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some applications.
Future Directions
There are several future directions for the research on N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its efficacy in the treatment of various inflammatory and autoimmune diseases in animal models and clinical trials. Another direction is to explore its potential as a therapy for cancer, as it has been found to exhibit anti-tumor activity in some studies. Additionally, further research is needed to elucidate the precise mechanism of action of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
properties
Product Name |
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16(3)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
DWEMYMAUTSLNTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
